4-(Trifluoromethyl)benzo[d][1,3]dioxole-5-carboxylic acid
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Overview
Description
4-(Trifluoromethyl)benzo[d][1,3]dioxole-5-carboxylic acid is a chemical compound with the molecular formula C9H5F3O4 It is characterized by the presence of a trifluoromethyl group attached to a benzo[d][1,3]dioxole ring, which is further substituted with a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Trifluoromethyl)benzo[d][1,3]dioxole-5-carboxylic acid typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of advanced purification methods, such as recrystallization and chromatography, ensures the production of high-purity compounds suitable for research and industrial applications.
Chemical Reactions Analysis
Types of Reactions
4-(Trifluoromethyl)benzo[d][1,3]dioxole-5-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to substitute the trifluoromethyl group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carboxylic acid group can yield ketones or esters, while reduction can produce alcohols or aldehydes.
Scientific Research Applications
4-(Trifluoromethyl)benzo[d][1,3]dioxole-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of advanced materials and as a precursor in the synthesis of agrochemicals and polymers.
Mechanism of Action
The mechanism of action of 4-(Trifluoromethyl)benzo[d][1,3]dioxole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Piperonylic acid:
4-(Trifluoromethyl)benzo[d][1,3]dioxole-5-carbaldehyde: This compound is structurally similar but contains an aldehyde group instead of a carboxylic acid group.
Uniqueness
The presence of the trifluoromethyl group in 4-(Trifluoromethyl)benzo[d][1,3]dioxole-5-carboxylic acid imparts unique chemical and physical properties, such as increased stability and lipophilicity, which can enhance its biological activity and make it a valuable compound in various research applications.
Properties
Molecular Formula |
C9H5F3O4 |
---|---|
Molecular Weight |
234.13 g/mol |
IUPAC Name |
4-(trifluoromethyl)-1,3-benzodioxole-5-carboxylic acid |
InChI |
InChI=1S/C9H5F3O4/c10-9(11,12)6-4(8(13)14)1-2-5-7(6)16-3-15-5/h1-2H,3H2,(H,13,14) |
InChI Key |
VWHVPJIATQUXIU-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C(=C(C=C2)C(=O)O)C(F)(F)F |
Origin of Product |
United States |
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